molecular formula C13H13Cl2NO B1356011 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline CAS No. 948294-49-3

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Cat. No.: B1356011
CAS No.: 948294-49-3
M. Wt: 270.15 g/mol
InChI Key: OKXXKGSLVAINIT-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro and ethoxy groups, making it a subject of interest for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced at the 6-position of the quinoline ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in alcoholic solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline carboxylic acids or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The chloro and ethoxy groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the ethoxy and additional chloroethyl groups, making it less versatile in chemical reactions.

    6-Ethoxyquinoline: Lacks the chloro groups, affecting its reactivity and biological activity.

    3-(2-Chloroethyl)quinoline:

Uniqueness

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXKGSLVAINIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588945
Record name 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-49-3
Record name 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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